N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(13-3-1-2-4-13)18-9-12-7-15(10-17-8-12)14-5-6-20-11-14/h5-8,10-11,13H,1-4,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYAGPROXBPREG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide typically involves the following steps:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a condensation reaction involving appropriate starting materials such as 3-pyridinecarboxaldehyde and furan-3-ylboronic acid under Suzuki coupling conditions.
Amide Bond Formation: The intermediate is then reacted with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalyst Optimization: Using palladium catalysts for the Suzuki coupling.
Reaction Conditions: Controlling temperature, solvent choice, and reaction time to maximize efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Conversion to piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine
Drug Development: Investigated for potential pharmacological activities, including anti-inflammatory and anti-tubercular properties.
Biological Probes: Used in the development of probes for studying biological pathways.
Industry
Material Science:
Mechanism of Action
The mechanism by which N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide exerts its effects is largely dependent on its interaction with biological targets. It may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further research, including docking studies and biological assays.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural and Physicochemical Properties
*Estimated values based on structural analysis.
Key Differences and Implications
Core Ring Systems
- Pyridine vs. Thiazoles may enhance metabolic stability but reduce solubility compared to pyridines .
- Fused vs. The target’s isolated furan and pyridine rings allow greater conformational flexibility .
Substituent Effects
- Amide Groups: The target’s cyclopentanecarboxamide is less polar than the 3,4-dichlorobenzamide (4d–4i) or isonicotinamide (4h–4i) groups in compounds. This reduces hydrogen-bonding capacity but may enhance membrane permeability.
- Polar vs. The target’s furan and cyclopentane balance moderate hydrophobicity with a compact structure .
Electronic and Steric Properties
- Furan vs. Chlorine/fluorine Substituents: The target’s furan oxygen may engage in weaker hydrogen bonding compared to electron-withdrawing groups (e.g., Cl in 4d–4e or F in ), altering electronic interactions with target proteins.
Research Findings and Trends
- Bioactivity: Thiazole-based compounds in show promise as kinase inhibitors due to their hydrogen-bonding thiazole nitrogen and bulky benzamide groups . The target compound’s furan-pyridine system may favor interactions with NADPH oxidase or adenosine receptors.
- Pharmacokinetics: The bicyclo compound’s fused rings () likely reduce metabolic clearance but may lower solubility. The target’s cyclopentane and furan could offer a favorable balance of stability and bioavailability .
- Synthetic Feasibility: The target’s simpler structure (vs. fused or multi-heterocyclic analogs) suggests easier scalability, though furan’s sensitivity to oxidation may require protective strategies during synthesis.
Biological Activity
N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 244.29 g/mol. The structure features a cyclopentanecarboxamide core with a furan and pyridine moiety, contributing to its unique pharmacological profile.
Research indicates that this compound exhibits activity primarily through modulation of specific kinase pathways. Notably, it has been characterized as a dual inhibitor targeting BMX (Bone Marrow X kinase) and BTK (Bruton’s Tyrosine Kinase), which are crucial in various signaling pathways associated with immune responses and cancer progression.
Inhibition Profiles
The compound's inhibitory potency has been evaluated through various assays, revealing significant selectivity against BMX over other kinases. The IC50 values for BMX have been reported in the low nanomolar range, while BTK shows moderate inhibition, indicating potential for selective therapeutic applications.
Biological Activity Data
| Biological Target | IC50 (nM) | Selectivity |
|---|---|---|
| BMX | 2 | High |
| BTK | 100 | Moderate |
| JAK3 | >9000 | Very Low |
Table 1: Inhibitory activity of this compound against selected kinases.
Case Studies and Research Findings
- Cancer Therapy : A study demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines, including leukemia and lymphoma models. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
- Autoimmune Disorders : In preclinical models of autoimmune diseases, the compound showed promise by reducing inflammation markers and modulating immune cell activity, suggesting its potential as an anti-inflammatory agent.
- Neuroprotective Effects : Preliminary studies have indicated neuroprotective properties in models of neurodegeneration, where it appeared to mitigate oxidative stress and neuronal apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
